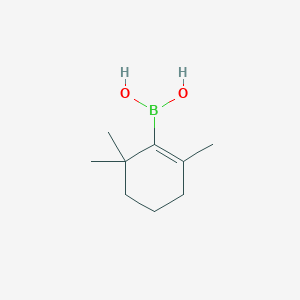

(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid

説明

Significance of Boronic Acids as Versatile Synthetic Reagents

Boronic acids, characterized by the general formula R-B(OH)₂, are organic derivatives of boric acid where one hydroxyl group is replaced by an alkyl or aryl group. nih.gov They have emerged as indispensable building blocks in organic chemistry due to their unique reactivity, stability, and generally low toxicity. researchgate.netarkat-usa.org Unlike many other organometallic compounds, boronic acids are often stable in the presence of air and moisture, simplifying their handling and storage. organic-chemistry.org

A defining feature of boronic acids is their role as Lewis acids, stemming from the electron-deficient nature of the sp²-hybridized boron atom which possesses a vacant p orbital. wiley-vch.de This allows them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids, a property that has been harnessed in the development of sensors and molecular recognition systems. nih.govorganic-chemistry.org

The most significant application of boronic acids in synthesis is their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. arkat-usa.orgucm.es This reaction, which forms a new carbon-carbon bond between the organic group of the boronic acid and an organic halide or triflate, has revolutionized the synthesis of complex molecules, including pharmaceuticals and agrochemicals. ucm.esorganic-chemistry.org The mild reaction conditions and compatibility with a wide range of functional groups make the Suzuki-Miyaura coupling a highly versatile and widely used transformation. ucm.es

Overview of Vinylic Boronic Acids in C-C Bond Formation

Vinylic boronic acids, also known as alkenyl boronic acids, are a subclass of boronic acids where the boron atom is directly attached to a carbon-carbon double bond. These compounds are particularly valuable reagents for creating stereodefined alkenes through C-C bond formation. A key example of this class is (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid, a trisubstituted vinylic boronic acid.

Table 1: Properties of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇BO₂ |

| Molecular Weight | 168.04 g/mol |

| CAS Number | 661492-75-7 |

| Structure | |

Note: Detailed experimental data such as melting point and spectroscopic analysis for this specific compound are not widely reported in publicly available literature.

The synthesis of vinylic boronic acids can be achieved through several methods. A common strategy involves the hydroboration of alkynes, which adds a boron-hydrogen bond across the triple bond. organic-chemistry.org Another powerful technique is the palladium-catalyzed Miyaura borylation, which couples vinyl halides or triflates with a diboron (B99234) reagent. organic-chemistry.orgsigmaaldrich.com

For highly substituted vinylic boronic acids like (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid, a likely synthetic route starts from the corresponding ketone, in this case, β-ionone. The Shapiro reaction provides a classic method for converting ketones into vinyllithium (B1195746) species. organic-chemistry.orgwikipedia.org This reaction involves the formation of a tosylhydrazone from the ketone, which is then treated with two equivalents of a strong organolithium base. wikipedia.orgunirioja.es The resulting vinyllithium intermediate can then be trapped with an electrophilic boron source, such as trimethyl borate (B1201080) or isopropoxy pinacol (B44631) borane (B79455), to yield the desired vinylic boronic acid or its corresponding boronate ester. wikipedia.org

Once formed, these vinylic boronic acids are excellent partners in Suzuki-Miyaura cross-coupling reactions, allowing for the efficient and stereoselective synthesis of complex dienes, styrenes, and other unsaturated systems that are prevalent in natural products and pharmaceutical agents. organic-chemistry.org

Historical Context of Boronic Acid Chemistry Development

The history of boronic acid chemistry dates back to 1860, when Edward Frankland reported the first synthesis and isolation of a boronic acid. nih.govgoogle.com He prepared ethylboronic acid through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate, followed by air oxidation. wiley-vch.deperfumerflavorist.com For nearly a century, organoboron chemistry remained a field of academic curiosity with limited synthetic applications.

A major turning point came with the pioneering work of Herbert C. Brown in the mid-20th century. His extensive studies on hydroboration—the addition of borane to alkenes and alkynes—provided a versatile and reliable method for preparing a wide range of organoboranes. maxbrainchemistry.com This work, for which he was a co-recipient of the Nobel Prize in Chemistry in 1979, transformed organoboron compounds into mainstream synthetic intermediates. maxbrainchemistry.com

The utility of boronic acids in C-C bond formation was dramatically realized with the development of the Suzuki-Miyaura coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979. google.commaxbrainchemistry.com This palladium-catalyzed reaction demonstrated that organoboron compounds could serve as effective nucleophilic partners in cross-coupling, opening up vast possibilities for constructing complex molecular frameworks. ucm.es The significance of this discovery was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.

Scope and Utility of Organoboron Reagents in Complex Molecule Construction

The scope of organoboron reagents in modern synthesis is exceptionally broad, extending far beyond their foundational roles in hydroboration and Suzuki-Miyaura coupling. researchgate.net Their stability, functional group tolerance, and predictable reactivity make them ideal for use in the intricate, multi-step synthesis of complex natural products and active pharmaceutical ingredients (APIs). wpmucdn.comarkat-usa.org Chiral organoboronic esters, for example, are versatile intermediates that allow for the stereospecific introduction of various functional groups. researchgate.net

Organoboron compounds are key reagents in a variety of other important transformations, including Chan-Lam coupling for C-N and C-O bond formation, conjugate additions, and rhodium-catalyzed additions to aldehydes and alkenes. wiley-vch.deucm.es The development of MIDA boronates, a type of "caged" boronic acid, has enabled iterative cross-coupling strategies, allowing for the sequential and controlled formation of multiple C-C bonds to rapidly build molecular complexity. sigmaaldrich.com

Beyond traditional synthesis, the unique electronic properties of boronic acids have led to their use in materials science for the development of sensors and functional polymers. organic-chemistry.org Their ability to reversibly bind with diols is a key feature in designing glucose sensors for diabetes management. ucm.es The continued development of new organoboron reagents and catalytic methods ensures that these compounds will remain at the forefront of innovation in the construction of complex molecules for the foreseeable future. researchgate.net

特性

IUPAC Name |

(2,6,6-trimethylcyclohexen-1-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BO2/c1-7-5-4-6-9(2,3)8(7)10(11)12/h11-12H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSFWFFBKZHIGJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(CCCC1(C)C)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90726040 | |

| Record name | (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661492-75-7 | |

| Record name | (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90726040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6,6 Trimethylcyclohex 1 En 1 Yl Boronic Acid and Its Precursors

General Approaches to the Synthesis of Alkenyl Boronic Acids

Alkenyl boronic acids and their ester derivatives are pivotal intermediates in modern organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. sigmaaldrich.com Their synthesis can be accomplished through several primary pathways, each offering distinct advantages in terms of stereoselectivity and substrate scope.

Hydroboration is a foundational method for the synthesis of organoboranes. wikipedia.orgorganic-chemistry.org The hydroboration of alkynes provides a direct and highly stereospecific route to alkenylboranes, which are precursors to alkenyl boronic acids. wikipedia.org The conceptual framework involves the syn-addition of a boron-hydrogen bond across a carbon-carbon triple bond. pitt.edu This process typically yields a (Z)-alkenylboron compound when a terminal alkyne is treated with a rhodium or iridium catalyst, while other methods can produce the (E)-isomer. pitt.edu

The regioselectivity of the addition is a critical aspect of this pathway. In the hydroboration of unsymmetrical alkynes, the boron atom preferentially adds to the less sterically hindered carbon atom, a principle that defines the reaction as an anti-Markovnikov addition. wikipedia.orgorganic-chemistry.org To prevent a second hydroboration from occurring across the newly formed double bond, sterically hindered boranes such as disiamylborane (B86530) or catecholborane are often employed. wikipedia.orgacs.org Once the alkenylborane is formed, it can be converted to the corresponding boronic acid through hydrolysis or oxidation. acs.org

Table 1: Comparison of Hydroboration Reagents for Alkyne Functionalization

| Reagent/Catalyst System | Substrate | Selectivity | Key Features |

|---|---|---|---|

| Diborane (B₂H₆) | Terminal Alkenes/Alkynes | Anti-Markovnikov | Can lead to multiple additions if not controlled. wikipedia.org |

| Disiamylborane | Terminal Alkynes | High Regio- and Stereoselectivity | Bulky reagent prevents dihydroboration. wikipedia.org |

| Catecholborane | Alkynes | Good Selectivity | Product is a stable catechol ester. acs.org |

Boron-halogen exchange reactions represent another cornerstone in the synthesis of organoboron compounds. mdpi.com This strategy typically involves the reaction of an organometallic nucleophile with a boron electrophile. For the synthesis of alkenyl boronic acids, a common approach is the reaction of a vinyllithium (B1195746) or vinyl Grignard reagent with a trialkyl borate (B1201080), such as trimethyl borate or triisopropyl borate. mdpi.com The vinyl organometallic species is usually generated in situ from a corresponding vinyl halide via lithium-halogen exchange or reaction with magnesium metal. mdpi.comresearchgate.net

A more contemporary and widely used variant is the Miyaura borylation reaction. sigmaaldrich.com This palladium-catalyzed cross-coupling reaction joins a vinyl halide or vinyl triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). sigmaaldrich.comorganic-chemistry.org The reaction typically requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. This method is valued for its mild reaction conditions and broad functional group tolerance, making it a powerful tool for accessing complex alkenyl boronic esters. organic-chemistry.orgbeilstein-journals.org

Table 2: Key Boron-Halogen Exchange Methodologies

| Method | Precursor | Reagents | Catalyst | Product |

|---|---|---|---|---|

| Organometallic Route | Vinyl Halide | n-BuLi or Mg, then B(OR)₃ | None | Alkenylboronic Acid/Ester |

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.orgwikipedia.org The strategy relies on a "directed metalation group" (DMG) containing a heteroatom that can coordinate to a strong organolithium base. wikipedia.org This coordination facilitates the deprotonation of the C-H bond at the position ortho to the DMG, generating a stabilized aryllithium intermediate. organic-chemistry.orgwikipedia.org This intermediate can then be trapped with an electrophile, such as a trialkyl borate, to install a boronic ester group with high regioselectivity. rsc.org

While DoM is most commonly applied to aromatic systems, the underlying principle of a directing group guiding deprotonation can be extended to certain alkenyl systems. nih.gov For this to be effective, a suitable directing group must be positioned appropriately to facilitate the abstraction of a specific vinylic proton. The resulting vinyllithium species is then quenched with a boron electrophile. nih.gov The strength and effectiveness of the directing group are crucial for the success of the reaction. organic-chemistry.orgnih.gov Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.org

Synthesis of the 2,6,6-Trimethylcyclohex-1-en-1-yl Moiety Precursors

The synthesis of the target boronic acid requires access to precursors that already contain the 2,6,6-trimethylcyclohex-1-ene carbon skeleton. This framework is common in natural products, particularly terpenoids, and several established routes exist for its construction.

The 2,6,6-trimethylcyclohex-1-ene ring system is a key structural motif in compounds like β-ionone and cyclocitral. These commercially available materials often serve as starting points for more complex derivatives. For instance, an efficient route to 2,6,6-trimethyl-1-cyclohexene-1-acetaldehyde (B1584958) has been developed starting from β-ionone. rug.nl Another common precursor, cyclocitral (2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde), can be synthesized from the cyclization of citral. rug.nl

Patented procedures also describe the synthesis of various functionalized 2,6,6-trimethylcyclohexene derivatives. For example, 1-formyl-2,6,6-trimethyl-cyclohex-1-ene can be prepared and subsequently functionalized. google.com Similarly, methods for preparing lower alkyl esters of 2,6,6-trimethyl-1-carboxy-2,4-cyclohexadiene have been reported, which can be isomerized to the corresponding cyclohex-1-ene system. google.com These varied approaches provide access to a range of derivatives with different functional groups at the C1 position, which are essential for the final borylation step.

With a suitable 2,6,6-trimethylcyclohex-1-ene derivative in hand, the next step is to introduce the boronic acid functionality at the C1 position. The choice of method from section 2.1 depends directly on the functional group already present at this position.

From a Carbonyl Group: If the precursor is an aldehyde, such as 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde (cyclocitral), it can be converted into a precursor for borylation. For instance, it can be transformed into a terminal alkyne via the Corey-Fuchs or Seyferth-Gilbert homologation. This alkyne can then undergo hydroboration (as described in 2.1.1) to yield the desired alkenyl boronic acid. Alternatively, the aldehyde can be converted to a vinyl halide or triflate, which can then be used in a Miyaura borylation reaction (2.1.2).

From a Vinyl Halide: If a synthetic route provides a 1-halo-2,6,6-trimethylcyclohex-1-ene derivative, it is an ideal substrate for either Miyaura borylation or for conversion to a vinyllithium reagent followed by trapping with a borate ester (2.1.2).

This two-stage approach—first building the carbocyclic core and then functionalizing it for C-B bond formation—provides a logical and flexible strategy for the synthesis of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid.

Derivatization of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic Acid

The derivatization of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid is crucial for modulating its stability and reactivity. Common derivatization strategies include the formation of boronic esters, MIDA boronates, and boroxines.

Formation of Boronic Esters and MIDA Boronates for Stability and Reactivity Modulation

Boronic acids are known to readily undergo dehydration to form cyclic anhydrides and can be challenging to purify by standard chromatographic methods. Conversion to boronic esters or N-methyliminodiacetic acid (MIDA) boronates enhances their stability, facilitates purification, and allows for a controlled release of the free boronic acid when needed.

Boronic Esters: The formation of boronic esters is a common strategy to protect the boronic acid functionality. This is typically achieved by a condensation reaction with a diol. Pinacol (B44631) esters, derived from pinacol, are widely used due to their stability and ease of handling. While specific conditions for (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid are not detailed in the available literature, a general approach would involve reacting the boronic acid with pinacol in a suitable solvent, often with azeotropic removal of water.

MIDA Boronates: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography. nih.govrsc.org The MIDA ligand forms a dative bond with the boron atom, resulting in a tetracoordinate boron center that is less susceptible to protodeboronation and other undesired side reactions. rsc.org The synthesis of a MIDA boronate from (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid would likely involve the condensation with MIDA, typically under dehydrating conditions. chemrxiv.orgnih.gov A mild and simple method involves the use of MIDA anhydride (B1165640), which acts as both the ligand source and an in situ desiccant. chemrxiv.org The deprotection to release the free boronic acid is generally achieved under mild aqueous basic conditions. rsc.org

| Derivative | General Reagents | Typical Conditions | Key Advantages |

|---|---|---|---|

| Pinacol Ester | Pinacol | Azeotropic distillation in a non-polar solvent (e.g., toluene) | Increased stability, compatibility with many organic reactions. |

| MIDA Boronate | N-methyliminodiacetic acid (MIDA) or MIDA anhydride | Dehydrative condensation, often with heating (e.g., in DMSO) or use of MIDA anhydride at room temperature. chemrxiv.orgnih.gov | Exceptional stability to air and chromatography, controlled release of boronic acid. nih.govrsc.org |

Conversion to Boroxine (B1236090) Derivatives

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines. This process is often reversible upon the addition of water. The formation of the boroxine of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid would be expected to occur upon heating or exposure to dehydrating agents. Boroxines can serve as an alternative, often more stable, form of the corresponding boronic acid for storage and in certain synthetic applications.

Stereocontrolled Synthesis and Enantiopurity Considerations

The synthesis of chiral derivatives of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid, where a stereocenter is introduced into the cyclohexenyl ring, requires stereocontrolled methods. While the parent molecule is achiral, modifications to the ring can introduce chirality.

Accessing Chiral Cyclohexenyl Boronic Acid Derivatives

Accessing chiral cyclohexenyl boronic acid derivatives can be approached through various asymmetric synthetic strategies. These methods aim to control the formation of new stereocenters on the cyclohexene (B86901) ring. One potential route could involve the enantioselective borylation of a suitable prochiral precursor. Although direct enantioselective borylation of a C-H bond on the 2,6,6-trimethylcyclohexene scaffold has not been specifically described, iridium-catalyzed enantioselective C-H borylation of other aromatic systems has been reported, suggesting the potential for such transformations with appropriate directing groups and chiral ligands.

Strategies for Enantioselective Synthesis

Enantioselective synthesis of chiral boronic acids and their esters is a significant area of research. Common strategies include:

Asymmetric Hydroboration: The hydroboration of a diene precursor with a chiral borane (B79455) reagent can establish a stereocenter.

Catalytic Asymmetric Borylation: Transition metal-catalyzed enantioselective borylation of prochiral substrates, such as cyclohexadienes or related unsaturated systems, is a powerful method. For instance, copper-catalyzed enantioselective conjugate borylation of cyclobut-1-ene-1-carboxylates has been used to synthesize chiral cyclobutylboronates. A similar strategy could potentially be adapted for cyclohexene systems.

Kinetic Resolution: Racemic mixtures of chiral boronic acid derivatives could be resolved through enzymatic or chemical kinetic resolution.

While these represent general and powerful strategies in asymmetric synthesis, their specific application to generate chiral derivatives of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid would require further research and development. The choice of strategy would depend on the desired stereoisomer and the availability of suitable starting materials.

| Strategy | General Approach | Key Considerations |

|---|---|---|

| Asymmetric Hydroboration | Reaction of a diene with a chiral hydroborating agent (e.g., a borane derived from a chiral terpene). | Substrate control, availability of suitable diene precursors. |

| Catalytic Asymmetric Borylation | Transition metal (e.g., Cu, Rh, Ir) catalyzed reaction of a prochiral olefin with a diboron reagent in the presence of a chiral ligand. | Development of a suitable catalyst system for the specific substrate. |

| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. | Requires an efficient resolving agent or catalyst and results in a maximum theoretical yield of 50% for the desired enantiomer. |

Reactivity and Transformational Chemistry of 2,6,6 Trimethylcyclohex 1 En 1 Yl Boronic Acid

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. For a vinylic boronic acid such as (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid, these reactions provide a powerful method to connect the vinylic carbon to other organic fragments, leading to the synthesis of complex molecules.

Suzuki-Miyaura Coupling: A Cornerstone Reaction

The Suzuki-Miyaura coupling is the most prominent palladium-catalyzed reaction for organoboronic acids. libretexts.org It involves the reaction of an organoboronic acid with an organohalide or pseudohalide (like a triflate) in the presence of a palladium catalyst and a base. libretexts.org This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing reagents. organic-chemistry.org For (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid, this reaction enables the formation of a new carbon-carbon bond at the C1-position of the cyclohexene (B86901) ring.

The generally accepted catalytic cycle involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species. libretexts.orgorganic-chemistry.org

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are expelled from the metal, forming the final product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle. libretexts.org

(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid is expected to couple efficiently with a variety of sp²-hybridized carbon centers, including those from aryl and vinyl halides (I, Br, Cl) and pseudohalides (OTf). The reactivity of the halide partner generally follows the order I > Br > OTf >> Cl. organic-chemistry.org The coupling with aryl halides introduces an aromatic ring onto the cyclohexene scaffold, while coupling with vinyl halides creates a diene structure. These reactions are typically high-yielding. rsc.org

Table 1: Representative Suzuki-Miyaura Couplings of Vinylic Boronic Acids with Various Halides This table illustrates the expected scope of coupling partners for (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid based on general vinylic boronic acid reactivity.

| Entry | Vinylic Boronic Acid Partner | Halide/Pseudohalide Partner | Product | Typical Yield (%) |

| 1 | (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid | 4-Bromoanisole | 1-(4-methoxyphenyl)-2,6,6-trimethylcyclohex-1-ene | 85-95 |

| 2 | (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid | 2-Iodopyridine | 2-(2,6,6-trimethylcyclohex-1-en-1-yl)pyridine | 70-85 |

| 3 | (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid | Vinyl Bromide | 1-vinyl-2,6,6-trimethylcyclohex-1-ene | 80-90 |

| 4 | (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid | Phenyl Triflate | 1-phenyl-2,6,6-trimethylcyclohex-1-ene | 80-92 |

The choice of the palladium source and, more critically, the ancillary ligand, is paramount to the success of the Suzuki-Miyaura coupling. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern catalyst systems often generate the active Pd(0) species in situ from a Pd(II) precatalyst like Palladium(II) acetate (B1210297) [Pd(OAc)₂] and a supporting ligand. nih.gov

Ligands stabilize the palladium center and modulate its reactivity. For coupling sterically hindered substrates or less reactive halides like chlorides, specialized phosphine (B1218219) ligands are essential. Electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and Fu (e.g., P(t-Bu)₃), are known to significantly accelerate the oxidative addition and reductive elimination steps. rsc.orgnih.gov The choice of ligand can also be critical in preventing side reactions and influencing the stereochemical outcome of the reaction. organic-chemistry.orgresearchgate.net

Table 2: Effect of Different Ligands on a Representative Vinylic Suzuki-Miyaura Coupling Reaction: A generic vinylic boronic acid with an aryl bromide.

| Entry | Palladium Source | Ligand | Typical Outcome |

| 1 | Pd(OAc)₂ | Triphenylphosphine (PPh₃) | Moderate to good yield, may require higher temperatures. |

| 2 | Pd₂(dba)₃ | SPhos | High yield, effective for sterically hindered substrates. |

| 3 | Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | High yield, effective for aryl chlorides and triflates. organic-chemistry.org |

| 4 | Pd(P(o-Tol)₃)₂ | Tris(o-tolyl)phosphine | Excellent for maintaining stereochemical integrity with Z-alkenyl halides. organic-chemistry.org |

The selection of solvent and base is crucial for optimizing the Suzuki-Miyaura reaction. The base is required to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step. organic-chemistry.orgscilit.com Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). The strength and solubility of the base can significantly impact reaction rates and yields.

The solvent must solubilize the reactants and catalyst system. Aprotic solvents like 1,4-dioxane, tetrahydrofuran (B95107) (THF), and toluene (B28343) are frequently used, often with the addition of water to help dissolve the inorganic base and facilitate the formation of the active boronate species. researchgate.net The optimal solvent and base combination is highly dependent on the specific substrates and catalytic system being employed. researchgate.net

Table 3: Typical Solvent and Base Combinations for Suzuki-Miyaura Couplings

| Entry | Base | Solvent System | Comments |

| 1 | K₂CO₃ | 1,4-Dioxane / H₂O | A very common and versatile system for many couplings. |

| 2 | K₃PO₄ | Toluene | Often used for sterically demanding couplings and with Buchwald ligands. |

| 3 | Cs₂CO₃ | DME | A stronger base, can be effective when others fail. |

| 4 | NaOH | Methanol / H₂O | A cost-effective and environmentally benign option for some substrates. researchgate.net |

A key feature of the Suzuki-Miyaura coupling involving vinylic partners is that it generally proceeds with retention of stereochemistry. rsc.org This means that the geometry of the double bond in the (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid is expected to be preserved in the final coupled product. This stereospecificity is a result of the concerted nature of the transmetalation and reductive elimination steps.

However, under certain conditions, isomerization of the double bond (e.g., Z-to-E) can occur. This loss of stereochemical integrity is often influenced by the choice of the palladium ligand. organic-chemistry.orgresearchgate.net For instance, some palladium catalysts can promote isomerization pathways. Therefore, for reactions where stereochemical control is critical, careful selection of the ligand, such as tris(o-tolyl)phosphine, is necessary to ensure high stereoretention. organic-chemistry.org

Alternative Palladium-Catalyzed Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, vinylic boronic acids can participate in other palladium-catalyzed transformations. One notable example is the palladium-catalyzed conjugate addition (or 1,4-addition) to α,β-unsaturated carbonyl compounds like enones. nih.govcaltech.edu This reaction, sometimes referred to as a boron-Heck reaction, forms a new carbon-carbon bond at the β-position of the enone. acs.orgnih.gov

In such a reaction, (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid would act as the nucleophile, adding to a cyclic or acyclic enone. These reactions often require a palladium(II) catalyst and may proceed under different conditions than the Suzuki-Miyaura coupling, sometimes in the absence of a base. acs.org This methodology provides an alternative route to complex molecular structures that are not accessible through traditional cross-coupling with organohalides.

Rhodium-Catalyzed Additions

Rhodium-catalyzed reactions are a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. Boronic acids are prominent reagents in these transformations.

Conjugate Additions to Unsaturated Carbonyl Compounds

The rhodium-catalyzed 1,4-conjugate addition of organoboronic acids to α,β-unsaturated carbonyl compounds is a powerful and widely used method for carbon-carbon bond formation. nih.gov This reaction, often referred to as the Miyaura-Hayashi reaction, typically employs a rhodium(I) catalyst, often in the presence of a phosphine ligand and a base. The catalytic cycle is generally understood to involve the transmetalation of the organic group from the boronic acid to the rhodium center, followed by the insertion of the α,β-unsaturated carbonyl compound and subsequent reductive elimination to afford the β-substituted carbonyl compound. nih.gov

Despite the broad utility of this reaction, a detailed search of the chemical literature did not yield specific examples of the rhodium-catalyzed conjugate addition of (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid to unsaturated carbonyl compounds.

Hydroboration-Homologation-Oxidation Sequences

Hydroboration-homologation-oxidation sequences are synthetic strategies used to extend a carbon chain by one or more carbons. While boronic acids can be involved in various homologation reactions, a specific, well-defined "hydroboration-homologation-oxidation sequence" starting from a pre-formed boronic acid like (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid is not a standard named reaction.

A thorough review of scientific databases did not provide any instances of (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid being utilized in such a sequence.

Copper-Promoted Cross-Coupling Reactions (C-O and C-N bond formation)

Copper-promoted cross-coupling reactions of boronic acids with compounds containing N-H and O-H bonds, known as the Chan-Lam coupling or Chan-Evans-Lam (CEL) coupling, are fundamental transformations for the formation of carbon-nitrogen and carbon-oxygen bonds. wiley-vch.deresearchgate.net These reactions are valued for their typically mild conditions, often proceeding at room temperature and in the presence of air, using a stoichiometric or catalytic amount of a copper(II) salt like copper(II) acetate. researchgate.net

The scope of the Chan-Lam coupling is broad, encompassing a wide variety of boronic acids and N-H or O-H containing substrates. However, specific studies detailing the use of (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid in copper-promoted C-O or C-N bond formation reactions are not present in the reviewed scientific literature.

Other Metal-Catalyzed Transformations

Beyond rhodium and copper, a variety of other transition metals are known to catalyze transformations of boronic acids. The most prominent of these is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds between organoboronic acids and organic halides or triflates. thieme-connect.de Nickel catalysts are also increasingly used for similar cross-coupling reactions, often offering complementary reactivity and being more cost-effective. mdpi.comdiva-portal.org Gold and iron nih.gov catalysts have also been employed in various transformations of boronic acids.

A comprehensive search for metal-catalyzed transformations of (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid with metals other than rhodium and copper did not yield any specific examples.

Radical Chemistry Involving (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic Acid

The generation of radicals from boronic acids has emerged as a significant area of research, particularly with the advent of photoredox catalysis.

Chemo- and Regioselectivity in Radical Reactions

The reactivity of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid in radical reactions is significantly influenced by the steric and electronic properties of its molecular structure. The presence of the gem-dimethyl group and the adjacent methyl substituent on the cyclohexene ring creates a sterically demanding environment around the carbon-boron bond and the double bond. This steric hindrance plays a pivotal role in dictating the chemo- and regioselectivity of incoming radical species.

In radical addition reactions, the regioselectivity is primarily governed by the stability of the resulting radical intermediate. For vinylboronic acids, the addition of a radical to the β-carbon of the double bond is generally favored, leading to the formation of a more stable α-boryl radical. This stability arises from the interaction of the singly occupied p-orbital of the radical with the empty p-orbital of the boron atom.

However, in the case of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid, the steric bulk surrounding the double bond can influence the trajectory of the approaching radical, potentially altering the expected regioselectivity. Research on sterically hindered vinylboronate esters has shown that while the formation of the α-boryl radical is still a dominant pathway, the steric encumbrance can affect the rate of addition and may allow for competing reaction pathways to become more prominent under certain conditions.

The chemoselectivity in radical reactions involving (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid is also a critical consideration, particularly when other reactive sites are present in the molecule or the reacting partner. The boronic acid moiety itself can participate in radical processes, and its reactivity must be considered relative to other functional groups. For instance, in the presence of other unsaturations or labile C-H bonds, the selectivity of the radical attack will depend on the relative activation energies for addition or abstraction at these different sites.

While specific quantitative data on the chemo- and regioselectivity of radical reactions for this exact compound are not extensively documented in publicly available literature, general principles of radical reactivity combined with studies on analogous sterically hindered systems provide a framework for predicting its behavior.

Table 1: Predicted Regioselectivity in Radical Addition to (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid

| Radical Species | Predicted Major Regioisomer | Rationale |

| Carbon-centered radical | Addition to the β-carbon | Formation of a stabilized α-boryl radical. |

| Oxygen-centered radical | Addition to the β-carbon | Similar to carbon-centered radicals, seeking the more stable radical intermediate. |

| Halogen radical | Addition to the β-carbon | Governed by the formation of the α-boryl radical, though electronic effects of the halogen are also a factor. |

This table is based on general principles of radical reactivity with vinylboronic acids and may be influenced by the specific reaction conditions and the nature of the radical.

Functional Group Compatibility and Chemoselectivity

A key advantage of utilizing boronic acids in organic synthesis is their general compatibility with a wide range of functional groups. This tolerance allows for their participation in complex molecular assemblies without the need for extensive protecting group strategies. (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid is expected to exhibit good compatibility with many common functional groups under various reaction conditions, including those employed in radical transformations.

Boronic acids are generally stable in the presence of esters, amides, ethers, nitriles, and alkyl halides. However, their stability can be compromised under strongly acidic or basic conditions, or in the presence of certain oxidizing or reducing agents.

In the context of chemoselectivity, the reactivity of the boronic acid moiety must be considered alongside other functional groups within a molecule. For instance, in cross-coupling reactions, the C-B bond is selectively activated by a transition metal catalyst in the presence of other potentially reactive groups. In radical reactions, the double bond of the cyclohexenyl ring is a primary site of reactivity. The chemoselectivity of a given transformation will depend on the specific reagents and conditions employed. For example, a reaction designed to proceed via radical addition to the double bond should ideally not affect other functional groups present in the substrate.

Table 2: General Functional Group Compatibility of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid

| Functional Group | Compatibility | Notes |

| Esters | Good | Generally stable under neutral and mildly acidic/basic conditions. |

| Amides | Good | Stable under most conditions. |

| Ethers | Excellent | Generally inert. |

| Nitriles | Good | Generally stable. |

| Alkyl Halides | Good | Compatible, allowing for sequential or concurrent reactions. |

| Alcohols | Moderate | Can form boronate esters, which may alter reactivity. Protection may be required. |

| Aldehydes/Ketones | Moderate | Can undergo side reactions under certain conditions (e.g., aldol-type reactions). |

| Amines | Moderate | Can interact with the Lewis acidic boron center. |

| Carboxylic Acids | Poor | Can undergo protodeboronation or form stable complexes. |

| Strong Oxidizing Agents | Poor | Can lead to oxidation of the C-B bond. |

| Strong Reducing Agents | Moderate | The boronic acid itself is relatively stable, but other parts of the molecule may be reduced. |

This table provides a general overview, and the specific outcome will always be dependent on the reaction conditions.

Applications in Complex Organic Synthesis

Total Synthesis of Natural Products Incorporating the 2,6,6-Trimethylcyclohex-1-en-1-yl Moiety

The 2,6,6-trimethylcyclohex-1-en-1-yl group, often derived from β-ionone, is a fundamental building block in the synthesis of numerous natural products. The corresponding boronic acid serves as a key intermediate, enabling the coupling of this cyclic motif to various polyene chains.

Retinoid Synthesis and Analogs

Retinoids, a class of compounds structurally related to vitamin A, are vital for various biological processes. Their synthesis often involves the construction of a polyene side chain attached to the β-ionone ring.

The general synthetic approach for retinoids and their analogs often relies on the palladium-catalyzed cross-coupling of organometallic reagents with appropriate electrophiles. While various methods like the Wittig and Stille reactions have been employed, the Suzuki-Miyaura coupling offers the advantages of using relatively stable and less toxic boronic acids. nih.gov

| Reactant 1 | Reactant 2 | Coupling Reaction | Product |

| (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid | Polyenyl Halide/Triflate | Suzuki-Miyaura Coupling | Retinoid Precursor |

| Polyenyl Phosphonium Salt | β-ionone derivative | Wittig Reaction | Retinoid Precursor |

| Polyenyl Stannane | β-ionone derivative | Stille Reaction | Retinoid Precursor |

| This interactive table showcases common coupling strategies in retinoid synthesis. |

The biological activity of retinoids is highly dependent on the stereochemistry of the double bonds in the polyene chain. The Suzuki-Miyaura coupling reaction is known for its high stereoselectivity, proceeding with retention of configuration of the vinyl partners. This characteristic is crucial in retinoid synthesis to ensure the formation of the desired isomer, such as all-trans-retinoic acid or 9-cis-retinoic acid.

By carefully selecting the stereochemistry of the vinyl halide or triflate coupling partner, chemists can exert precise control over the geometry of the newly formed double bond in the retinoid side chain. The bulky 2,6,6-trimethylcyclohex-1-en-1-yl group can also influence the stereochemical outcome of subsequent reactions in the synthetic sequence. nih.gov The stereocontrolled synthesis of retinoids often involves the use of organometallic reactions to construct key carbon-carbon bonds with high geometric purity. nih.gov

Carotenoid Synthesis (e.g., β-Carotene)

Carotenoids are a widespread class of naturally occurring pigments characterized by a long polyene chain, often terminating in cyclic end groups. β-Carotene, a prominent member of this family, consists of two 2,6,6-trimethylcyclohex-1-en-1-yl moieties connected by a C22 polyene chain.

The synthesis of symmetrical carotenoids like β-carotene can be envisioned through a convergent strategy involving the dimerization of a C20 building block or the coupling of two C15 units with a C10 central piece. In the context of Suzuki-Miyaura coupling, (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid could be coupled with a dihalogenated polyene to construct the carotenoid framework.

For the synthesis of unsymmetrical carotenoids, a stepwise approach is necessary. This would involve the sequential coupling of different end groups to a central polyene core. For instance, (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid could be coupled to one end of a functionalized polyene chain, followed by the introduction of a different cyclic or acyclic end group at the other terminus. Modern synthetic methods, including the Stille reaction, have proven effective for the stereoselective synthesis of both symmetrical and unsymmetrical carotenoids. google.com

| Carotenoid Type | Synthetic Strategy | Role of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid |

| Symmetrical (e.g., β-Carotene) | Dimerization of a C20 unit or C15 + C10 + C15 approach. | Could be coupled with a di-functionalized central polyene. |

| Unsymmetrical | Stepwise coupling of different end groups. | Could be introduced at one terminus of the polyene chain. |

| This interactive table outlines strategies for carotenoid synthesis. |

The construction of the extended polyene chain of carotenoids is a significant synthetic challenge. Iterative cross-coupling reactions, such as the Suzuki-Miyaura coupling, provide a powerful tool for the controlled elongation of polyene systems. By employing bifunctional building blocks, where one end is a boronic acid (or its ester) and the other is a halide or triflate, the polyene chain can be systematically extended.

In such a strategy, (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid would serve as the terminating group, being introduced at the final stage of the iterative process to cap the polyene chain. The stereochemical integrity of the double bonds formed during the chain elongation is paramount and is a key advantage of using palladium-catalyzed cross-coupling reactions. google.com

Other Isoprenoid and Terpenoid Analogs

The (2,6,6-trimethylcyclohex-1-en-1-yl) moiety is the foundational cyclic structure for a vast family of natural products, including carotenoids and retinoids (Vitamin A and its derivatives). nih.govresearchgate.net While classic synthetic routes to these molecules often rely on Wittig-type reactions, the use of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid in Suzuki-Miyaura cross-coupling offers a powerful and highly modular alternative for creating analogs. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling provides a robust method for forming C(sp²)–C(sp²) bonds, making it ideal for constructing the conjugated polyene chains characteristic of retinoids and carotenoids. libretexts.orgresearchgate.net In this approach, the vinylboronic acid can be coupled with a variety of vinyl halides or triflates that constitute the side-chain portion of the target molecule. This strategy has been successfully applied in the stereocontrolled synthesis of 9-cis-retinoic acid, where a substituted cyclohexenyl boronate was coupled with a tetraenyl iodide. nih.gov This demonstrates the viability of using boronic acids to introduce the cyclic head group of retinoids.

The modularity of this approach allows for the synthesis of a diverse range of analogs by simply varying the coupling partner. This enables systematic modifications to the polyene chain, which is crucial for structure-activity relationship studies in drug discovery and materials science.

Table 1: Representative Suzuki-Miyaura Coupling for Retinoid Analog Synthesis

| (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid Derivative | Coupling Partner (Vinyl Halide) | Catalyst/Conditions | Product (Retinoid Analog) |

|---|---|---|---|

| (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid | (E)-Methyl 4-bromo-3-methylbut-2-enoate | Pd(PPh₃)₄, Na₂CO₃, Toluene (B28343)/H₂O | Methyl retinoate analog |

| (2,6,6-Trimethylcyclohex-1-en-1-yl)pinacol boronate | (2E,4E)-5-Bromo-3-methylpenta-2,4-dien-1-ol | PdCl₂(dppf), K₃PO₄, Dioxane | Retinol analog |

Construction of Architecturally Complex Molecules

The utility of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid extends beyond the synthesis of natural product analogs to the construction of novel, architecturally complex molecules. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry due to its mild reaction conditions and remarkable tolerance of a wide array of functional groups. researchgate.netresearchgate.net This allows the bulky, lipophilic (2,6,6-trimethylcyclohex-1-en-1-yl) fragment to be incorporated into diverse molecular scaffolds, including aromatic and heteroaromatic systems. nih.gov

This capability is of significant interest in medicinal chemistry, where the introduction of a terpene-like moiety can modulate a molecule's pharmacological properties, such as solubility, lipophilicity, and binding affinity. nih.gov By coupling the boronic acid with various aryl or heteroaryl halides, chemists can generate novel compounds with hybrid structures that combine the features of terpenoids with other pharmacologically relevant motifs. The reaction serves as a powerful tool for creating carbon-carbon bonds in the synthesis of biaryl compounds, conjugated alkenes, and styrenes. libretexts.org

Table 2: Synthesis of Diverse Molecular Architectures via Suzuki-Miyaura Coupling

| Boronic Acid Reactant | Halide Coupling Partner | Resulting Molecular Scaffold | Potential Application Area |

|---|---|---|---|

| (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid | 4-Bromopyridine | 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)pyridine | Medicinal Chemistry, Ligand Synthesis |

| (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid | 1-Bromo-4-nitrobenzene | 1-Nitro-4-(2,6,6-trimethylcyclohex-1-en-1-yl)benzene | Materials Science, Dyes |

| (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid | 2-Bromothiophene | 2-(2,6,6-Trimethylcyclohex-1-en-1-yl)thiophene | Organic Electronics, Agrochemicals |

(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic Acid as a Key Intermediate in Multi-Step Syntheses

A significant challenge in complex, multi-step synthesis is the stability of reactive functional groups throughout the synthetic sequence. While immensely useful, boronic acids can be sensitive to many common reagents and reaction conditions, often necessitating their introduction late in a synthesis. nih.govrsc.org However, the development of robust protecting groups for boronic acids has transformed them into highly valuable, stable intermediates that can be carried through numerous synthetic steps. chem-station.com

The most prominent of these are N-methyliminodiacetic acid (MIDA) boronates. rsc.org Complexation with the MIDA ligand converts the sp²-hybridized boron of the boronic acid to a more stable sp³-hybridized center. The resulting MIDA boronate of (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid would be a crystalline, air-stable solid that is compatible with silica (B1680970) gel chromatography and a wide range of synthetic reagents that are otherwise incompatible with unprotected boronic acids. nih.govorgsyn.org

This stability allows for a paradigm shift in synthetic strategy. A simple molecule containing the (2,6,6-trimethylcyclohex-1-en-1-yl)MIDA boronate can undergo a multitude of transformations to build up complexity elsewhere in the molecule. The MIDA group acts as a robust protecting group that can be easily removed under mild aqueous basic conditions at the desired stage to liberate the free boronic acid for a final, key cross-coupling reaction. nih.govnih.gov This strategy of "iterative cross-coupling" using MIDA-protected haloboronic acids enables a modular and highly efficient approach to the synthesis of complex natural products and other challenging targets. nih.govresearchgate.netnih.gov The MIDA boronate serves as a key intermediate, allowing the valuable terpene fragment to be incorporated early and reliably maintained throughout a lengthy synthetic campaign. nih.gov

Table 3: Compatibility of MIDA Boronates with Common Synthetic Reagents

| Reagent/Condition | Compatibility | Reference |

|---|---|---|

| Silica Gel Chromatography | Compatible | nih.govnih.gov |

| Dess-Martin Periodinane (Oxidation) | Compatible | nih.gov |

| NaBH₄ (Reduction) | Compatible | nih.gov |

| Horner-Wadsworth-Emmons Olefination | Compatible | nih.gov |

| Stille Coupling | Compatible | nih.gov |

| Aqueous Base (e.g., NaOH, NaHCO₃) | Incompatible (Deprotection) | nih.gov |

| Strong Reducing Agents (e.g., LiAlH₄) | Incompatible | nih.gov |

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways in Palladium-Catalyzed Cross-Couplings

The generally accepted mechanism for Suzuki-Miyaura cross-coupling reactions, which is applicable to (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid, involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The catalytic cycle is initiated by the oxidative addition of an organic halide to a Pd(0) complex. illinois.edu This step involves the insertion of the palladium into the carbon-halide bond, resulting in the formation of a square-planar Pd(II) complex. For sterically hindered substrates, the choice of an appropriate bulky phosphine (B1218219) ligand is critical to facilitate this step. digitellinc.com

Following oxidative addition, the transmetalation step occurs, which is often considered the most complex phase of the reaction. nih.gov In this stage, the organic group from the boronic acid is transferred to the palladium center. The presence of a base is essential for the activation of the boronic acid, typically by forming a more nucleophilic boronate species. nih.gov For a bulky substrate like (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid, the steric hindrance can influence the rate and mechanism of transmetalation. Computational studies on similar systems suggest that the formation of a pre-transmetalation intermediate with a Pd-O-B linkage is a key feature. rsc.org The steric bulk around the boron atom can affect the stability and reactivity of this intermediate. nih.gov

Two primary pathways for transmetalation have been proposed and debated: one involving the reaction of a palladium halide complex with a boronate, and another involving a palladium hydroxo complex reacting with the neutral boronic acid. nih.gov For sterically demanding boronic acids, the specific pathway may be influenced by the reaction conditions, including the nature of the base and solvent.

| Step | Description | Key Intermediates | Influencing Factors |

|---|---|---|---|

| Oxidative Addition | Insertion of Pd(0) into the organic halide bond. | Pd(II)-aryl/vinyl halide complex | Nature of halide, electron density of the organic halide, ligand sterics and electronics. |

| Transmetalation | Transfer of the organic moiety from boron to palladium. | Pd-O-B linked pre-transmetalation intermediate, Pd(II)-diorganoboron complex. | Base, solvent, steric hindrance of the boronic acid and ligands. |

The final step of the catalytic cycle is reductive elimination , where the two organic groups on the palladium center couple and are expelled as the final product, regenerating the Pd(0) catalyst. illinois.edu This step is often facile for many substrates. However, the steric bulk of the coupled groups can influence the rate of reductive elimination. For the coupling of (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid, the significant steric hindrance of the trimethylcyclohexenyl group may necessitate specific ligand environments to promote efficient reductive elimination and prevent side reactions like beta-hydride elimination, although the latter is less common with vinyl groups. libretexts.org

The choice of ligands is paramount in controlling the efficiency and selectivity of the cross-coupling reaction, particularly with sterically hindered substrates like (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups, are often employed to enhance the rates of both oxidative addition and reductive elimination. digitellinc.com These ligands stabilize the monoligated Pd(0) species, which is often the active catalyst, and promote the dissociation of ligands from the Pd(II) intermediate to create a vacant coordination site necessary for transmetalation. illinois.edu

Additives , most notably the base, play a crucial role in the transmetalation step. The choice of base (e.g., carbonates, phosphates, hydroxides) can influence the concentration and reactivity of the active boronate species. nih.gov In some cases, the addition of water or other co-solvents can also impact the reaction kinetics and pathway.

Theoretical Approaches to Reactivity and Selectivity

Computational chemistry has become an indispensable tool for understanding the intricate details of palladium-catalyzed cross-coupling reactions.

Density Functional Theory (DFT) calculations have been extensively used to model the reaction mechanisms of Suzuki-Miyaura couplings. rsc.orgnih.gov While specific DFT studies on (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid are not widely reported, studies on analogous sterically hindered vinyl and arylboronic acids provide valuable insights. These studies help to elucidate the geometries and energies of transition states and intermediates for each elementary step. nih.gov

| Computational Method | Information Obtained | Relevance to (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid |

|---|---|---|

| Density Functional Theory (DFT) | Geometries and energies of intermediates and transition states, reaction energy profiles, activation barriers. | Predicts the most likely reaction pathway, identifies the rate-determining step, and explains the role of steric hindrance and ligand effects. |

| Molecular Dynamics (MD) Simulations | Dynamic behavior of the catalytic system, solvent effects, conformational flexibility of ligands and substrates. | Provides insights into the dynamic processes that are not captured by static DFT models, such as ligand exchange and solvent reorganization. |

While less common than DFT for studying reaction mechanisms, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of the catalytic system. MD simulations can model the conformational flexibility of the bulky 2,6,6-trimethylcyclohexenyl group and the phosphine ligands, as well as the role of solvent molecules in the reaction. This information can complement the static picture provided by DFT calculations and offer a more complete understanding of the factors governing reactivity and selectivity in the cross-coupling of (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid.

Kinetic Studies of Transformations Involving (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic Acid

Detailed kinetic studies focusing specifically on transformations involving (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid are not extensively documented in publicly available scientific literature. While research into the kinetics of reactions involving boronic acids, such as the Suzuki-Miyaura coupling, is a broad field, specific rate constants, reaction orders, and activation energies for this particular sterically hindered vinylboronic acid have not been reported.

In general, kinetic profiling of cross-coupling reactions often reveals complex dependencies on catalyst, substrate, and base concentrations. For sterically hindered boronic acids, it is often observed that the reaction rates can be significantly different compared to less encumbered analogues. For instance, the bulky 2,6,6-trimethylcyclohex-1-en-1-yl group is expected to influence the rate-determining step of catalytic cycles, potentially affecting the transmetalation step in palladium-catalyzed cross-coupling reactions. However, without specific experimental data, any discussion remains speculative.

Future research could involve monitoring the reaction progress over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the rate of consumption of (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid or the formation of the product under various conditions. Such studies would be invaluable for optimizing reaction protocols and gaining a deeper mechanistic understanding of its reactivity.

Spectroscopic Characterization of Reaction Intermediates (e.g., NMR monitoring)

The direct spectroscopic observation and characterization of reaction intermediates involving (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid are not described in the current body of scientific literature. The identification of transient species in catalytic cycles is a challenging task, often requiring specialized techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring reactions and identifying intermediates in solution. beilstein-journals.org In the context of boronic acid chemistry, in-situ NMR monitoring could potentially identify key species such as boronate complexes formed with the base, or palladium-bound intermediates in cross-coupling reactions. For example, changes in the 11B NMR chemical shift could indicate the transformation of the trigonal boronic acid to a tetrahedral boronate species, which is often a crucial step in the catalytic cycle.

Despite the utility of these methods, no studies have been published that apply them to reactions of (2,6,6-trimethylcyclohex-1-en-1-yl)boronic acid. The inherent reactivity and low concentration of catalytic intermediates make their detection difficult. Advanced NMR techniques, such as diffusion-ordered spectroscopy (DOSY) or the use of specifically labeled substrates, could be employed in future investigations to shed light on the mechanistic pathways of this compound. Computational studies could also complement experimental work by predicting the structures and spectroscopic properties of potential intermediates. nih.govrsc.org

Emerging Research Directions and Future Perspectives

Green Chemistry Approaches in the Synthesis and Application of the Compound

The principles of green chemistry are increasingly influencing the synthesis and application of organoboron compounds. For boronic acids in general, this includes the use of environmentally benign solvents, the development of catalyst-free reactions, and the design of processes with high atom economy. nih.gov While specific green chemistry protocols for (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid are not yet widely reported, general strategies for boronic acid synthesis can be adapted.

Future research in this area will likely focus on:

Solvent Minimization and Replacement: Exploring syntheses in greener solvents like water, ethanol, or supercritical CO2, or even under solvent-free conditions.

Catalyst-Free Synthesis: Investigating metal-free hydroboration or other borylation reactions to reduce reliance on precious metal catalysts.

Waste Reduction: Developing synthetic routes that minimize the formation of byproducts, aligning with the principles of atom economy.

The ultimate degradation of boronic acids to boric acid, a relatively non-toxic compound, is an inherent green feature. nih.gov

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry offers significant advantages for the synthesis of boronic acids, including improved safety, scalability, and process control. organic-chemistry.orgnih.govresearchgate.net The synthesis of boronic acids often involves highly reactive organometallic intermediates, which can be handled more safely in the small, controlled environment of a flow reactor. researchgate.net

A continuous flow setup for the synthesis of boronic acids via halogen-lithium exchange and subsequent borylation has been demonstrated to be highly efficient, with reaction times of less than a second and high throughput. organic-chemistry.orgnih.gov This approach could be particularly beneficial for the large-scale production of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid. The precise control over reaction parameters such as temperature and mixing in a flow system can help to minimize side reactions and improve the yield and purity of the final product. organic-chemistry.org One-flow lithiation-borylation coupling processes have been successfully developed, showcasing the potential for streamlined and efficient synthesis. acs.org

| Parameter | Batch Processing | Flow Chemistry |

| Reaction Time | Hours | < 1 second to minutes |

| Safety | Handling of large volumes of reactive intermediates | Small reaction volumes, better heat dissipation |

| Scalability | Often challenging | Readily scalable by extending reaction time |

| Process Control | Limited | Precise control over temperature, pressure, and mixing |

Development of Novel Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and the development of new and more efficient catalytic systems is a continuous area of research. For sterically hindered vinylic boronic acids like (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid, the design of appropriate catalysts is crucial for achieving high yields and selectivities.

Recent advancements in ligand design have led to catalysts with unprecedented activity for the coupling of sterically demanding substrates. nih.gov For instance, the use of bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, has enabled the coupling of hindered aryl and vinylboronic acids at low catalyst loadings and even at room temperature. nih.gov

Future research will likely focus on:

Ligand Development: The design of new ligands that can accommodate the steric bulk of both the boronic acid and the coupling partner.

Alternative Metal Catalysts: Exploring the use of more abundant and less expensive metals like nickel or iron as alternatives to palladium. rsc.org

Catalyst Immobilization: Developing heterogeneous catalysts for easier separation and recycling, further enhancing the sustainability of the process.

A novel palladium catalyst system, [(t-Bu)2P(OH)]2PdCl2 (POPd), has shown effectiveness in the Suzuki-Miyaura coupling of challenging substrates. nih.gov

Exploration of New Reactivity Modes for Vinylic Boronic Acids

Beyond the well-established Suzuki-Miyaura coupling, researchers are actively exploring new reactivity modes for vinylic boronic acids. These efforts aim to expand the synthetic utility of this class of compounds and enable the construction of more complex molecular architectures.

Some emerging areas of research include:

Asymmetric Transformations: The development of catalytic asymmetric reactions using vinylic boronic acids to generate chiral molecules.

Multi-component Reactions: Designing one-pot reactions where vinylic boronic acids react with multiple other components to rapidly build molecular complexity.

Photoredox Catalysis: Utilizing light-driven reactions to access novel transformations of vinylic boronic acids under mild conditions.

The in situ preparation of reactive allylic and benzylic boronic acids from diazo compounds and their use in iterative C-C bond-forming reactions represents a novel approach to rapidly increase molecular complexity. shu.ac.uk

Design of Analogs with Modified Substituents on the Cyclohexenyl Ring

The synthesis and evaluation of analogs of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid with modified substituents on the cyclohexenyl ring is a promising area for future research. By systematically altering the substitution pattern, it may be possible to fine-tune the steric and electronic properties of the boronic acid, thereby influencing its reactivity and selectivity in various chemical transformations.

Potential modifications could include:

Varying the size of the alkyl groups at the 6-position: This could modulate the steric hindrance around the boronic acid moiety.

Introducing functional groups on the ring: The incorporation of electron-donating or electron-withdrawing groups could alter the electronic properties of the vinylboronic acid.

Altering the ring size: Exploring cyclopentenyl or cycloheptenyl analogs could provide insights into the effect of ring strain on reactivity.

The synthesis of sterically hindered boronic acids can be challenging, and in some cases, extreme steric hindrance can prevent the desired reaction from occurring. researchgate.net The synthesis of such analogs would likely require the development of robust and versatile synthetic methodologies.

Conclusion

Summary of Synthetic Utility and Academic Contributions

(2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid serves as a crucial reagent in organic synthesis, primarily valued for its ability to introduce the bulky and structurally significant 2,6,6-trimethylcyclohex-1-enyl moiety. This structural unit is a cornerstone of various biologically active molecules, most notably the retinoids (Vitamin A and its derivatives). The academic contribution of this boronic acid lies in its application as a key building block in the convergent synthesis of these important compounds. Its use in Suzuki-Miyaura coupling reactions allows for the efficient and stereoselective formation of carbon-carbon bonds, a fundamental transformation in modern organic chemistry. The steric hindrance presented by the trimethyl-substituted cyclohexene (B86901) ring can influence reaction kinetics and selectivity, providing insights into the mechanistic nuances of cross-coupling reactions involving bulky substrates.

Outstanding Challenges and Opportunities for Future Research

Despite its utility, challenges associated with (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid remain. The primary challenge often lies in its synthesis and purification, given the potential for side reactions and the difficulty in handling some of the required organometallic precursors. Furthermore, the steric bulk of the molecule can sometimes lead to lower reactivity in coupling reactions, necessitating the development of more active and specialized catalyst systems to achieve high yields and turnovers.

Future research opportunities abound in several areas. The development of more efficient, scalable, and environmentally benign synthetic routes to (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid would significantly enhance its accessibility and broader application. Investigating its reactivity with a wider range of coupling partners in Suzuki-Miyaura and other cross-coupling reactions could unlock novel synthetic pathways to new classes of compounds. Furthermore, exploring the applications of this boronic acid beyond retinoid synthesis, for instance, in the development of new pharmaceuticals, agrochemicals, or functional materials, represents a promising avenue for future investigation. The unique steric and electronic properties of the 2,6,6-trimethylcyclohex-1-enyl group could be leveraged to design molecules with novel biological activities or material properties.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid to ensure purity and structural fidelity?

- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling or direct boronation of pre-functionalized cyclohexene derivatives. Characterization should include to confirm boronic acid identity (chemical shifts between 25–35 ppm for trigonal boron) and to verify substituent integration. Mass spectrometry (ESI or MALDI) is critical, but derivatization with diols (e.g., pinacol) may be required to prevent boroxine formation during analysis . Thermogravimetric analysis (TGA) can assess thermal stability, with degradation profiles compared to structurally similar boronic acids (e.g., pyrene-1-boronic acid, stable up to 600°C) .

Q. How can researchers evaluate the thermal stability and decomposition pathways of this boronic acid under experimental conditions?

- Methodological Answer : Use TGA coupled with differential scanning calorimetry (DSC) to monitor mass loss and exothermic/endothermic events. Degradation products can be analyzed via gas chromatography-mass spectrometry (GC-MS) or solid-state NMR. Comparative studies with analogs (e.g., arylboronic acids) reveal structure-stability relationships, such as enhanced stability from bulky substituents (e.g., trimethyl groups) that sterically hinder trimerization .

Q. What strategies mitigate boroxine interference during mass spectrometric analysis of (2,6,6-Trimethylcyclohex-1-en-1-yl)boronic acid?

- Methodological Answer : Derivatize the boronic acid with diols (e.g., 2,3-butanediol) or sugars to form cyclic boronic esters, which stabilize the compound and suppress dehydration/trimerization. For MALDI-MS, use matrices like α-cyano-4-hydroxycinnamic acid (CHCA) and validate results with ESI-MS, which is less prone to dehydration artifacts .

Advanced Research Questions

Q. How can computational methods optimize the design of boronic acid-based therapeutics targeting specific enzymes or receptors?

- Methodological Answer : Employ quantitative structure-activity relationship (QSAR) models and machine learning (e.g., k-means clustering) to map chemical space and prioritize analogs with desired properties (e.g., clogP, hydrogen-bonding capacity). Molecular docking studies can predict binding interactions with targets like proteases or penicillin-binding proteins. Validation via proteomics (e.g., whole-cell expression profiling in M. bovis BCG) identifies downstream effects of boronic acid-drug interactions .

Q. What experimental approaches are effective for assessing the anticancer activity of this compound in glioblastoma models?

- Methodological Answer : Use in vitro cell viability assays (e.g., MTT or ATP-based luminescence) on glioblastoma cell lines (e.g., U87-MG). Compare dose-response curves to known boronic acid drugs (e.g., bortezomib). For mechanistic insights, perform flow cytometry to assess apoptosis (Annexin V/PI staining) and Western blotting to evaluate proteasome inhibition (e.g., ubiquitinated protein accumulation). In vivo xenograft models can validate efficacy, with pharmacokinetic studies tracking boronic acid stability in plasma .

Q. How do diol derivatives influence the oxidation kinetics and biological stability of boronic acid esters derived from this compound?

- Methodological Answer : Monitor oxidation rates via by exposing boronic esters to hydrogen peroxide (1.2 equiv.) and tracking phenol formation. Use alizarin red S (ARS) affinity assays to rank diol-boronic acid binding strengths. For example, pinacol-derived esters oxidize faster (50% conversion in 10 min) than neopentyl glycol analogs (27 min), correlating with clogP and cellular uptake in chronic lymphocytic leukemia (CLL) models .

Q. What advanced techniques enable selective detection of bacterial pathogens using boronic acid-functionalized probes?

- Methodological Answer : Develop fluorescent carbon dots (B-CDs) functionalized with the boronic acid moiety. The probe binds glycolipids on Gram-positive bacteria via boronic acid-diol interactions, enabling selective detection via fluorescence quenching or enhancement. Validate specificity using flow cytometry and confocal microscopy against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative) .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported thermal stability data for boronic acids with similar substituents?

- Resolution : Compare degradation profiles under identical experimental conditions (e.g., heating rate, atmosphere). Structural nuances (e.g., cyclohexenyl vs. aryl groups) significantly impact stability. For example, pyrene-1-boronic acid’s extended conjugation enhances stability versus aliphatic analogs. Use DFT calculations to model bond dissociation energies and identify critical degradation pathways .

Q. Why do some boronic acids exhibit variable bioactivity despite structural similarity?

- Resolution : Differences in boronic acid-diol equilibria, cellular permeability (clogP), and target affinity (e.g., proteasome vs. tRNA synthetase) drive variability. Proteomic profiling (e.g., 2D-PAGE or LC-MS/MS) can identify off-target interactions, while surface plasmon resonance (SPR) quantifies binding kinetics to intended targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|